Mureletecan, also known as MAG-CPT or MAG-camptothecin, is a small molecule drug primarily classified as a DNA topoisomerase I inhibitor. It is under development for the treatment of neoplasms, particularly in patients with advanced solid tumors. The compound is associated with Pfizer Inc., which is the originator organization. As of November 2024, Mureletecan is in Phase 1 clinical trials, aimed at evaluating its effectiveness in treating metastatic solid tumors that have not responded to prior treatments .
Mureletecan can be synthesized through various chemical methods, often involving complex organic reactions typical of camptothecin derivatives. The synthesis typically includes:
The technical details of these methods can vary significantly based on the specific synthetic route chosen. For instance, ozonolysis has been noted as a potential method in synthesizing related compounds, demonstrating its utility in drug synthesis .
The molecular formula of Mureletecan is . Its InChIKey is PADXFHBBNBUCNR-UMSFTDKQSA-N, and it has a CAS Registry number of 222974-56-3. The structure features a complex arrangement typical of camptothecin derivatives, which includes a fused ring system that is essential for its biological activity. The molecular structure allows for interaction with DNA topoisomerase I, thereby inhibiting its function and leading to cytotoxic effects on cancer cells .
Mureletecan primarily acts through its inhibition of DNA topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by inducing single-strand breaks in the DNA helix. The mechanism involves:
Technical details regarding these reactions include kinetic studies that measure the rate of inhibition and the concentration-dependent effects observed in vitro using assays such as the MTT assay and clonogenic assays .
The mechanism of action for Mureletecan involves several key steps:
Data from preclinical studies indicate that Mureletecan exhibits potent cytotoxicity against various cancer cell lines, supporting its therapeutic potential .
Mureletecan exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for clinical use and assessing its storage requirements .
Mureletecan's primary application lies within oncology, specifically as a potential treatment for various neoplasms. Its mechanism as a topoisomerase I inhibitor positions it as a candidate for combination therapies with other chemotherapeutic agents or targeted therapies. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in patients with advanced solid tumors that have shown resistance to existing treatments .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4